molecular formula C20H30O2 B027126 Totaradiol CAS No. 3772-56-3

Totaradiol

Cat. No. B027126
CAS RN: 3772-56-3
M. Wt: 302.5 g/mol
InChI Key: NORGIWDZGWMMGU-ABSDTBQOSA-N
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Description

Synthesis Analysis

The synthesis of totaradiol has been explored through efficient, convergent methods. Notably, an approach involving diastereoselective epoxide/alkene/arene bicyclization has enabled the preparation of totaradiol along with related diterpenes. This method facilitates the synthesis of previously unavailable derivatives that exhibit comparable inhibition of FtsZ, demonstrating the versatility and potential of totaradiol for further antimicrobial research (Kim & Shaw, 2010).

Molecular Structure Analysis

The molecular structure of totaradiol, like its synthesis, is intricate, with a focus on achieving specific configurations that enhance its biological activity. Although the precise details of totaradiol’s molecular structure are not discussed in the available literature, related compounds such as totarol have been synthesized through methods that ensure the desired stereochemistry and functional groups necessary for biological activity are present.

Chemical Reactions and Properties

Totaradiol's reactivity and regioselectivity in esterification reactions have been extensively analyzed. The compound’s ability to undergo acetylation, benzoylation, and Baeyer-Villiger oxidation has been theoretically studied, highlighting its versatile chemical properties. This analysis aids in understanding the compound's behavior in various chemical environments, potentially guiding the development of derivatives with enhanced activity or stability (Zoubir et al., 2017).

Scientific Research Applications

  • Antimicrobial Properties : Totarol, a related compound, has been shown to potentiate the effect of methicillin against methicillin-resistant Staphylococcus aureus by interfering with PBP 2a expression and targeting the respiratory chain in these bacteria (Nicolson, Evans, & O’Toole, 1999). Similarly, totaradiol and related diterpenes like totarol exhibit inhibition of the bacterial cell division protein FtsZ (Kim & Shaw, 2010).

  • Antioxidative Action : Totarane diterpenes from Podocarpus nagi, including totaradiol, are effective in protecting biological systems against various oxidative stresses (Haraguchi, Ishikawa, & Kubo, 1997).

  • Neuroprotection and Stroke Amelioration : Totarol has been found to prevent neuronal injury in vitro and ameliorate brain ischemic stroke by activating the Akt/HO-1 pathway and reducing oxidative stress (Gao et al., 2015).

  • Synthesis Methods : The enantioselective palladium-catalyzed dearomative cyclization method has been used for the efficient synthesis of terpenes and steroids, including (-)-totaradiol, highlighting its significance in the field of organic synthesis (Du et al., 2015).

  • Biochemical Studies : Totaradiol and its diterpenes, such as totarol and ferruginol, are found in Thuja plicata (Cupressaceae), contributing to the study of plant biochemistry (Sharp et al., 2001).

Safety And Hazards

In case of contact with eyes or skin, it is recommended to flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

The synthesis of Totaradiol sets the stage for a detailed study of the mechanism by which the bacterial cell division protein FtsZ is inactivated by this natural product . This could potentially lead to the development of new antibiotics to fight infections that are resistant to current therapies .

properties

IUPAC Name

(2S,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORGIWDZGWMMGU-ABSDTBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114442
Record name (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Totaradiol

CAS RN

3772-56-3
Record name (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3772-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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